Cas no 164352-78-7 (3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(trifluoromethyl)-)

3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(trifluoromethyl)- 化学的及び物理的性質
名前と識別子
-
- 3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(trifluoromethyl)-
- AKOS005232587
- 4-cyclopropyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
- 164352-78-7
- EN300-782189
- AT31134
-
- インチ: 1S/C6H6F3N3S/c7-6(8,9)4-10-11-5(13)12(4)3-1-2-3/h3H,1-2H2,(H,11,13)
- InChIKey: GLUAQOJEKCEZOL-UHFFFAOYSA-N
- SMILES: N1=C(C(F)(F)F)N(C2CC2)C(=S)N1
計算された属性
- 精确分子量: 209.02345286g/mol
- 同位素质量: 209.02345286g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 281
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 59.7Ų
じっけんとくせい
- 密度みつど: 1.81±0.1 g/cm3(Predicted)
- Boiling Point: 161.5±50.0 °C(Predicted)
- 酸度系数(pKa): 6.03±0.20(Predicted)
3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(trifluoromethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-782189-1.0g |
4-cyclopropyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol |
164352-78-7 | 95% | 1.0g |
$557.0 | 2024-05-22 | |
Enamine | EN300-782189-0.05g |
4-cyclopropyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol |
164352-78-7 | 95% | 0.05g |
$468.0 | 2024-05-22 | |
Enamine | EN300-782189-0.5g |
4-cyclopropyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol |
164352-78-7 | 95% | 0.5g |
$535.0 | 2024-05-22 | |
Enamine | EN300-782189-2.5g |
4-cyclopropyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol |
164352-78-7 | 95% | 2.5g |
$1089.0 | 2024-05-22 | |
Enamine | EN300-782189-5.0g |
4-cyclopropyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol |
164352-78-7 | 95% | 5.0g |
$1614.0 | 2024-05-22 | |
Enamine | EN300-782189-10.0g |
4-cyclopropyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol |
164352-78-7 | 95% | 10.0g |
$2393.0 | 2024-05-22 | |
Enamine | EN300-782189-0.25g |
4-cyclopropyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol |
164352-78-7 | 95% | 0.25g |
$513.0 | 2024-05-22 | |
Enamine | EN300-782189-0.1g |
4-cyclopropyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol |
164352-78-7 | 95% | 0.1g |
$490.0 | 2024-05-22 |
3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(trifluoromethyl)- 関連文献
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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10. Caper tea
3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(trifluoromethyl)-に関する追加情報
3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(trifluoromethyl)
The compound with CAS No. 164352-78-7, commonly referred to as 3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(trifluoromethyl), is a heterocyclic compound with a triazole-thione core. This structure is of significant interest in the fields of organic synthesis and materials science due to its unique electronic properties and potential applications in various industries. The triazole-thione framework is known for its stability and reactivity under specific conditions, making it a valuable building block in chemical research.
Recent studies have highlighted the importance of cyclopropyl substituents in modulating the electronic properties of heterocyclic compounds. The presence of a cyclopropyl group in this compound contributes to its enhanced stability and reactivity. Additionally, the trifluoromethyl group attached to the triazole-thione core introduces a strong electron-withdrawing effect, which further enhances the compound's reactivity in various chemical reactions. This combination of functional groups makes the compound a promising candidate for applications in drug discovery and agrochemicals.
One of the most recent advancements involving this compound is its use as an intermediate in the synthesis of novel antifungal agents. Researchers have demonstrated that derivatives of this compound exhibit potent activity against various fungal pathogens, including those resistant to conventional antifungal drugs. The trifluoromethyl group plays a crucial role in enhancing the bioavailability and efficacy of these agents.
In addition to its biological applications, this compound has also been explored for its potential in optoelectronic materials. The triazole-thione core exhibits interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. Recent studies have focused on optimizing the electronic properties of this compound by introducing various substituents, including the cyclopropyl and trifluoromethyl groups.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the triazole-thione core. The introduction of the cyclopropyl and trifluoromethyl groups is achieved through carefully designed coupling reactions or substitution reactions. These steps require precise control over reaction conditions to ensure high yields and purity of the final product.
From a structural standpoint, the compound's molecular formula is C9H9F3N3S. Its molecular weight is approximately 266 g/mol, and it exists as a crystalline solid under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile.
Recent research has also explored the use of this compound as a precursor for constructing more complex heterocyclic frameworks. By leveraging its reactivity under specific conditions, chemists have successfully synthesized novel compounds with potential applications in drug delivery systems and advanced materials.
In conclusion, 3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(trifluoromethyl) (CAS No. 164352-78-7) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique combination of functional groups makes it an invaluable tool for researchers working in organic synthesis, materials science, and pharmacology.
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